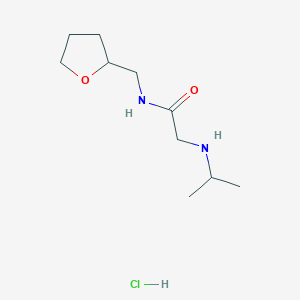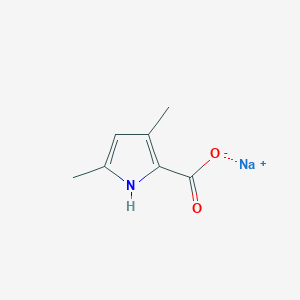![molecular formula C7H4BrClN2 B1503401 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-31-3](/img/structure/B1503401.png)
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It has been used as a pharmaceutical building block and has been identified as a novel scaffold for the development of potent inhibitors . The compound consists of fused six-membered pyridine and five-membered pyrrole rings forming an essentially planar aza-indole skeleton .
Synthesis Analysis
The synthesis of “6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine” involves a series of chemical reactions . The pyrrolo pyridine scaffold, which is an isomer of previously reported indazoles, has been used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine” is characterized by a fused six-membered pyridine and five-membered pyrrole rings forming an essentially planar aza-indole skeleton . The compound has a molecular weight of 231.48 g/mol .Chemical Reactions Analysis
The compound has been used in the synthesis of a new series of inhibitors with a pyrrolo pyridine scaffold . The shift of the nitrogen from position 2 to position 7 in the scaffold influences the activity of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.48 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 155 .Aplicaciones Científicas De Investigación
Synthesis of Kinase Inhibitors
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: is a key intermediate in the synthesis of various kinase inhibitors . Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is associated with diseases such as cancer. By modifying this compound through different chemical reactions, researchers can create molecules that inhibit specific kinases, potentially leading to new therapeutic agents.
Development of Antidiabetic Agents
This compound has been utilized in the development of molecules with potential antidiabetic activity . The structural motif of pyrrolopyridine is often found in compounds that exhibit the ability to modulate blood glucose levels, which is crucial for the management of diabetes.
Anti-Inflammatory Applications
The pyrrolopyridine scaffold, to which 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine belongs, is also explored for its anti-inflammatory properties . Researchers are investigating its use in the synthesis of compounds that could treat inflammatory diseases by inhibiting the production of pro-inflammatory cytokines.
Anticancer Research
In cancer research, 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine serves as a precursor for compounds that may inhibit the migration and invasion of cancer cells . This is particularly significant in the study of metastasis, where cancer cells spread from the primary tumor to other parts of the body.
Chemical Research and Material Science
The compound is used in chemical research to develop new materials and chemical processes . Its reactivity allows for the creation of complex molecules that can have unique physical and chemical properties, useful in material science.
Environmental Science Applications
While not directly used in environmental science, the derivatives of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine could be studied for their environmental impact and degradation products . Understanding the behavior of such compounds in the environment is essential for assessing their safety and ecological effects.
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes downstream signaling cascades such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The inhibition of FGFRs by 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine can lead to reduced cell proliferation and migration . In the context of cancer cells, this could potentially lead to reduced tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific cellular environment . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYRZQDDWATNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696652 | |
| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190321-31-3 | |
| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)
![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)
![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)


![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)




![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)